2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole is a chemical compound with the molecular formula C13H16Cl2N2O2S2 and a molecular weight of 367.3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 3,4-dichlorobenzyl chloride with a thiol compound under basic conditions to form the corresponding thioether. This intermediate is then subjected to sulfonylation and cyclization reactions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole
- 2-[(3,4-Dichlorophenyl)methylsulfanyl]-N-pyrimidin-2-ylacetamide
Uniqueness
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group, thioether linkage, and sulfonyl-imidazole structure make it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2S2/c1-2-7-21(18,19)17-6-5-16-13(17)20-9-10-3-4-11(14)12(15)8-10/h3-4,8H,2,5-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFWLSWUPJXVEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN=C1SCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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